molecular formula C13H17N3O2 B2557401 N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide CAS No. 2066151-96-8

N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2557401
CAS No.: 2066151-96-8
M. Wt: 247.298
InChI Key: YJWMNHVICCUOTH-UHFFFAOYSA-N
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Description

N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide is a chemical compound based on the 5-oxopyrrolidine scaffold, a structure of high interest in modern medicinal chemistry for developing novel therapeutic agents. This specific derivative is intended for research applications to explore new treatments for antimicrobial infections and pain disorders. The core 5-oxopyrrolidine structure is recognized as a promising scaffold for the development of novel antibacterial agents. Research on closely related analogues has demonstrated potent efficacy against a range of Gram-positive pathogens, including Staphylococcus aureus (ATCC 9144), Listeria monocytogenes (ATCC 7644), and Bacillus cereus (ATCC 11778), as well as the Gram-negative Escherichia coli (ATCC 8739) . Some derivatives have shown activity superior to control antibiotics like cefuroxime, with certain hydrazone-containing compounds exhibiting remarkable bactericidal properties and an excellent ability to disrupt bacterial biofilms . This makes the 5-oxopyrrolidine class a valuable source for novel antibacterial candidates, particularly in the fight against antibiotic-resistant pathogens . Furthermore, 5-oxopyrrolidine carboxamide derivatives have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel . The Nav1.8 channel, expressed primarily in sensory neurons, is a well-validated biological target for treating various pain disorders, cough disorders, and acute and chronic itch disorders . Inhibitors of this channel hold promise for treating neuropathic pain, inflammatory pain, and other conditions related to neuronal hypersensitivity . Researchers can therefore utilize this compound to probe pathways involved in pain sensation and to support drug discovery efforts in neuroscience. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-3-2-4-10(5-9)7-16-8-11(6-12(16)17)13(14)15-18/h2-5,11,18H,6-8H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWMNHVICCUOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(CC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2CC(CC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids, such as 4-aminobutyric acid derivatives, undergo intramolecular lactamization under acidic or basic conditions. For example, heating 4-aminobutyric acid with acetic anhydride yields 5-oxopyrrolidine-3-carboxylic acid, which is subsequently esterified or amidated.

Reaction Conditions :

  • Catalyst : H₂SO₄ (2 mol%)
  • Temperature : 80–100°C
  • Yield : 70–75%

Dieckmann Cyclization

Diethyl 3-cyanoglutarate undergoes base-catalyzed cyclization to form 5-oxopyrrolidine-3-carbonitrile, a key intermediate for amidoxime formation.

$$
\text{Diethyl 3-cyanoglutarate} \xrightarrow[\text{EtOH, NaOH}]{\Delta} \text{5-Oxopyrrolidine-3-carbonitrile} + 2 \text{EtOH}
$$

Optimization Note : Ultrasonic irradiation reduces reaction time from 24 h to 1.5 h while maintaining yields >80%.

Formation of the Carboximidamide Moiety

The nitrile group at position 3 of the pyrrolidinone is converted to amidoxime using hydroxylamine.

Conventional Hydroxylamine Addition

Reagents :

  • Hydroxylamine hydrochloride (NH₂OH·HCl)
  • Sodium carbonate (Na₂CO₃)
  • Solvent: Ethanol/water (3:1)

Procedure :

  • Dissolve 1-(3-methylbenzyl)-5-oxopyrrolidine-3-carbonitrile (1 eq) in ethanol.
  • Add NH₂OH·HCl (1.5 eq) and Na₂CO₃ (2 eq).
  • Reflux at 80°C for 6–8 h.

Yield : 75–80%

Solvent-Free Ultrasonic Method

Advantages :

  • Reduced reaction time (30 min vs. 8 h)
  • Higher yield (85%)

Conditions :

  • Equipment : Ultrasonic bath (40 kHz)
  • Temperature : 50°C
  • Workup : Precipitation with ice water

Optimization Strategies

Comparative Analysis of Amidoxime Formation

Method Conditions Time (h) Yield (%) Source
Conventional Ethanol, reflux 8 75
Ultrasonic Solvent-free, 50°C 0.5 85
Microwave DMF, 100°C 0.25 78

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes unreacted nitrile and byproducts.
  • Recrystallization : Ethanol/water (7:3) affords >95% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1670 cm⁻¹ (C=O, lactam), 1580 cm⁻¹ (C=N, amidoxime).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 4H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.70–3.50 (m, 2H, pyrrolidine-H), 2.35 (s, 3H, Ar-CH₃).
  • HRMS : m/z 247.29 [M+H]⁺ (calculated for C₁₃H₁₇N₃O₂).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water, 60:40).

Challenges and Troubleshooting

  • Nitrile Hydrolysis : Competing hydrolysis to carboxylic acid is suppressed by using anhydrous conditions.
  • Regioselectivity in Alkylation : Cs₂CO₃ enhances N- over O-alkylation.
  • Amidoxime Tautomerism : Z/E isomerism is controlled by recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, which is well-known for its diverse biological activities. The presence of the 3-methylbenzyl group enhances its pharmacological profile, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its activity has been particularly noted against Gram-positive bacteria and certain fungi, which are increasingly resistant to conventional antibiotics.

Case Studies and Findings

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various strains, including:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1820
Escherichia coli1525
Candida albicans1230

Table 1: Antimicrobial activity of N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide against selected microorganisms.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown promising results against various cancer cell lines.

Cytotoxicity Studies

In a series of cytotoxicity assays, the compound was tested against human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (µM)% Inhibition at 50 µM
A549 (lung cancer)2580
MCF7 (breast cancer)3075
HeLa (cervical cancer)2085

Table 2: Anticancer activity of this compound against different cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidine ring can significantly influence both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carboximidamide group can interact with catalytic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyl-Modified Pyrrolidinones

A key structural analog is N'-hydroxy-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboximidamide (). Both compounds share the pyrrolidinone-carboximidamide core but differ in benzyl substituents:

  • 3-methylbenzyl (target compound): Introduces moderate lipophilicity and steric bulk due to the methyl group at the meta position.
Table 1: Substituent Comparison
Compound Benzyl Substituent Functional Group Key Properties
Target compound 3-methyl N'-hydroxy carboximidamide Lipophilic, moderate steric hindrance
N'-hydroxy-1-(2-methoxybenzyl)-... 2-methoxy N'-hydroxy carboximidamide Enhanced electron donation, polarizability

Functional Group Variations: Carboximidamide vs. Carboxylic Acid

1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9, ) shares the pyrrolidinone core but replaces the carboximidamide group with a carboxylic acid. Key differences include:

  • Carboxylic acid : Higher acidity (pKa ~4-5) and ionizability, influencing solubility and membrane permeability .
Table 2: Functional Group Impact
Compound Functional Group Solubility (Predicted) Bioactivity Relevance
Target compound Carboximidamide Moderate in polar solvents Possible enzyme inhibition or receptor binding
1-methyl-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid High in aqueous solutions Likely metabolic intermediate or chelator

Research Findings and Implications

  • Structural Flexibility : Substitutions on the benzyl group (e.g., methyl vs. methoxy) modulate electronic and steric properties, impacting binding to hydrophobic pockets in enzymes or receptors.
  • Functional Group Dynamics: The carboximidamide group’s ability to act as a hydrogen-bond donor/acceptormay enhance target selectivity compared to carboxylic acid derivatives .

Biological Activity

N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a pyrrolidine ring, a carboximidamide group, and an aromatic substituent (3-methylbenzyl). Its chemical structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This structure contributes to its potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound may function as an enzyme inhibitor or modulator, affecting various cellular pathways. Preliminary studies suggest that it can influence pathways related to inflammation and cancer cell proliferation.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties :
    • Some studies have highlighted the potential of pyrrolidine derivatives in inhibiting cancer cell growth through modulation of signaling pathways associated with cell cycle regulation.
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that a similar pyrrolidine derivative inhibited the activity of dihydrofolate reductase (DHFR), leading to reduced cell proliferation in cancer models .
  • Inflammation Model : In an animal model of inflammation, a compound structurally related to this compound showed significant reduction in inflammatory markers when administered .

Research Findings

StudyFindings
Study 1Demonstrated inhibition of DHFR by structurally similar compounds, suggesting potential anticancer applications .
Study 2Showed anti-inflammatory effects in vivo, supporting further exploration for therapeutic use .
Study 3Investigated receptor interactions, confirming binding affinity and potential as a drug scaffold .

Q & A

Basic: What are the optimal synthetic routes for N'-hydroxy-1-(3-methylbenzyl)-5-oxopyrrolidine-3-carboximidamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound can be synthesized via carboximidamide precursors using coupling reagents (e.g., carbodiimides) in anhydrous solvents like toluene or dichloromethane. Reaction conditions should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxamic acid moiety. Temperature optimization (e.g., 0–25°C) minimizes side reactions, while purification via flash chromatography or recrystallization enhances purity. Yield improvements (≥80%) are achievable by controlling stoichiometric ratios of reactants and using catalysts like DMAP .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing pyrrolidine ring protons and methylbenzyl substituents).
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, validated through Cambridge Crystallographic Data Centre (CCDC) depositions .

Basic: What are the key stability considerations and recommended storage conditions for this compound?

Answer:
The compound is sensitive to moisture and light. Storage under inert gas (argon) at –20°C in amber vials prevents degradation. Periodic HPLC analysis (≥98% purity) monitors stability. Avoid long-term storage (>6 months) due to potential hydrolysis of the hydroxamic acid group .

Advanced: How does the hydroxamic acid moiety influence molecular interactions with biological targets?

Answer:
The hydroxamic acid group acts as a metal-chelating agent, enabling inhibition of metalloenzymes (e.g., histone deacetylases or matrix metalloproteinases). Computational docking studies (using AutoDock Vina) reveal hydrogen bonding with catalytic zinc ions, while in vitro assays confirm IC₅₀ values in the nanomolar range .

Advanced: What in vitro and in vivo models are suitable for evaluating antibacterial efficacy?

Answer:

  • In Vitro : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • In Vivo : Murine infection models (e.g., thigh abscess) with dose-response studies (10–50 mg/kg) to assess pharmacokinetics and toxicity .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies arise from variations in assay protocols (e.g., bacterial strain selection, serum protein interference). Standardize testing using CLSI guidelines and validate compound purity (HPLC ≥98%). Cross-reference crystallographic data (CCDC) to confirm structural consistency .

Advanced: What analytical techniques assess purity and degradation products?

Answer:

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolyzed carboximidamide).
  • TGA/DSC : Evaluates thermal stability under nitrogen atmospheres.
  • LC-NMR : Identifies minor impurities in complex mixtures .

Advanced: What approaches predict and validate the compound’s toxicological profile?

Answer:

  • In Silico : ADMET prediction (e.g., SwissADME) for hepatotoxicity and plasma protein binding.
  • In Vitro : Ames test for mutagenicity and MTT assays for cytotoxicity in HEK293 cells.
  • In Vivo : Acute toxicity studies in rodents (LD₅₀ determination) .

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